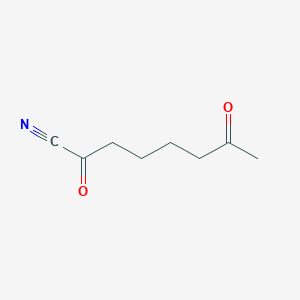
6-Oxoheptanoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxoheptanoyl cyanide is an organic compound characterized by the presence of a ketone group and a nitrile group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxoheptanoyl cyanide typically involves the reaction of heptanoic acid derivatives with cyanide sources. One common method is the reaction of 6-oxoheptanoic acid with a cyanide donor such as sodium cyanide or potassium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the cyanation process. Safety measures are crucial due to the toxicity of cyanide compounds, and closed systems are often employed to prevent exposure.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxoheptanoyl cyanide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-Oxoheptanoic acid.
Reduction: 6-Aminoheptanoyl cyanide.
Substitution: Various alkyl or aryl derivatives of this compound.
Applications De Recherche Scientifique
6-Oxoheptanoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxoheptanoyl cyanide involves its interaction with various molecular targets The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems
Similar Compounds:
6-Oxoheptanoic acid: Lacks the nitrile group, making it less reactive in certain chemical reactions.
6-Aminoheptanoyl cyanide:
Heptanoic acid derivatives: Various derivatives with different functional groups can be compared based on their reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a ketone and a nitrile group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
| 93393-90-9 | |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6-oxoheptanoyl cyanide |
InChI |
InChI=1S/C8H11NO2/c1-7(10)4-2-3-5-8(11)6-9/h2-5H2,1H3 |
Clé InChI |
IXZYYYVOEPGCHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


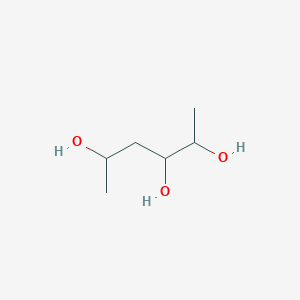
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)

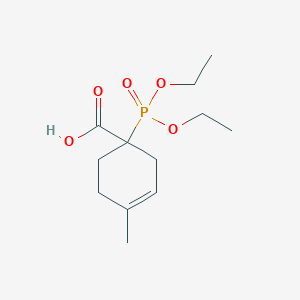
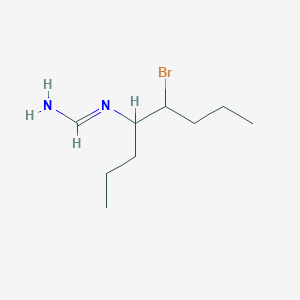
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
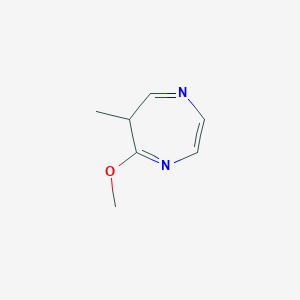
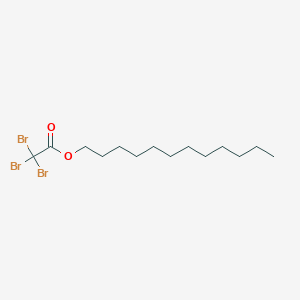
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
